molecular formula C13H15ClO3 B3024468 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898785-82-5

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No.: B3024468
CAS No.: 898785-82-5
M. Wt: 254.71 g/mol
InChI Key: NMDVBXJEPRLUFG-UHFFFAOYSA-N
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Description

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a chemical compound with the molecular formula C13H15ClO3 . Its IUPAC name is 1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone . The compound has a molecular weight of 254.71 .


Molecular Structure Analysis

The InChI code for 2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is 1S/C13H15ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, 3-(1,3-DIOXAN-2-YL)PROPIOPHENONE, is 340.6±17.0 °C and the predicted density is 1.090±0.06 g/cm3 .

Mechanism of Action

2-Chloro-3-(1,3-dioxan-2-yl)propiophenone has been studied for its potential applications in the treatment of cancer and other diseases. It has been shown to act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. By inhibiting HDAC, 2-Chloro-3-(1,3-dioxan-2-yl)propiophenone can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of cancer cells by inhibiting the expression of certain genes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-(1,3-dioxan-2-yl)propiophenone are still being studied. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to have anti-oxidant and anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels, which can be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a useful intermediate in the synthesis of a variety of drugs, and has been studied for its potential applications in the treatment of cancer and other diseases. The advantages of using this compound in laboratory experiments include its ease of synthesis, low cost, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the long-term effects of the compound on human health are still unknown.

Future Directions

The potential applications of 2-Chloro-3-(1,3-dioxan-2-yl)propiophenone in the treatment of cancer and other diseases are still being studied. Future research should focus on understanding the long-term effects of the compound on human health and exploring new applications, such as its potential use as an anti-inflammatory or anti-microbial agent. Further research should also focus on understanding the mechanism of action of the compound and the potential synergistic effects of combining it with other drugs. Finally, research should be conducted to develop new synthesis methods for the compound, as well as to explore new synthetic routes for the production of related compounds.

Scientific Research Applications

2-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a useful intermediate in the synthesis of a variety of drugs. It has been used in the production of drugs such as Vorinostat, a histone deacetylase inhibitor used in the treatment of certain types of cancer. It has also been used in the synthesis of other drugs, such as the anticonvulsant drug Lacosamide. In addition, 2-Chloro-3-(1,3-dioxan-2-yl)propiophenone has been studied for its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease.

Safety and Hazards

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is classified as an irritant .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVBXJEPRLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645917
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-82-5
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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